molecular formula C10HF7O B1299814 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol CAS No. 727-49-1

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol

Cat. No.: B1299814
CAS No.: 727-49-1
M. Wt: 270.1 g/mol
InChI Key: RWEQEWKAJFTONV-UHFFFAOYSA-N
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Description

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is a fluorinated aromatic compound with the molecular formula C₁₀H₂F₇O. This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, with a hydroxyl group (-OH) at the second position. The extensive fluorination imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol can be synthesized through multiple synthetic routes. One common method involves the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in dimethylformamide (DMF) in the presence of sodium bicarbonate (NaHCO₃), yielding 2-methylheptafluoronaphthalene. This intermediate can then be treated with phosphorus pentachloride (PCl₅) to form dichloro (heptafluoronaphthalen-2-yl)acetic acid, which upon further decarboxylation in DMF produces 2-(dichloromethyl)-heptafluoronaphthalene. Heating this compound with cesium fluoride results in the formation of 2-(difluoromethyl)heptafluoronaphthalene .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol involves its interaction with molecular targets through its hydroxyl group and fluorinated aromatic ring. The hydroxyl group can form hydrogen bonds with target molecules, while the fluorine atoms can participate in various non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

    2,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    1,2,3,4,5,6,7-Heptafluoronaphthalen-8-ol: The hydroxyl group is positioned differently, affecting its interaction with molecular targets.

Uniqueness: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is unique due to the specific positioning of the hydroxyl group and the extensive fluorination, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEQEWKAJFTONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369295
Record name Heptafluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-49-1
Record name Heptafluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

For about 3.5 hours, a mixture of 25 g octafluoronaphthalene (PCR Inc.; Gainesville, Fla.), 12 g KOH, and 100 mL tertiary butyl alcohol was refluxed. Water was added, and the tertiary butyl alcohol was distilled from the reaction mixture. The residue remaining in the flask was acidified with HCl and the aqueous mixture was extracted three times with 75 mL dichloromethane. The combined extracts were washed twice with 150 mL distilled water, dried over MgSO4, and rotary evaporated to yield a semi-crystalline solid. Recrystallization from hot hexanes gave 18 g heptafluoro-2-naphthol (72% yield) as slightly tan colored crystals.
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Synthesis routes and methods II

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